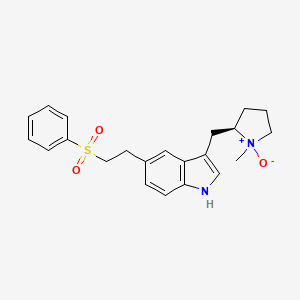

Eletriptan N-Oxide

描述

Eletriptan N-Oxide is a derivative of eletriptan, a second-generation triptan drug primarily used for the treatment of migraine headaches

准备方法

Synthetic Routes and Reaction Conditions

Eletriptan N-Oxide can be synthesized by oxidizing eletriptan using aqueous hydrogen peroxide in the presence of catalytic amounts of ammonium molybdate. This reaction typically yields two isomers of this compound, which can be separated using preparative high-performance liquid chromatography (HPLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and purity. The use of continuous flow reactors and advanced purification techniques like preparative HPLC are common in industrial settings to ensure high yield and purity.

化学反应分析

Types of Reactions

Eletriptan N-Oxide primarily undergoes oxidation reactions. The compound can also participate in reduction and substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Aqueous hydrogen peroxide with ammonium molybdate as a catalyst.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from the oxidation of eletriptan are the two isomers of this compound. These isomers can be further studied for their pharmacological properties and potential therapeutic applications.

科学研究应用

Synthesis and Chemical Properties

Preparation Methods:

Eletriptan N-Oxide is synthesized through the oxidation of eletriptan using aqueous hydrogen peroxide in the presence of ammonium molybdate as a catalyst. This process typically yields two isomers, which can be separated using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions:

- Oxidation: Aqueous hydrogen peroxide with ammonium molybdate.

- Reduction: Sodium borohydride or lithium aluminum hydride can be utilized.

- Substitution: Various nucleophiles can be employed depending on the desired product.

The primary products from the oxidation of eletriptan are the two isomers of this compound, which are essential for further pharmacological studies.

Chemistry

In chemistry, this compound serves as a model compound for studying oxidation reactions and the behavior of triptan derivatives. Its structural characteristics allow researchers to explore the mechanisms of oxidative transformations and their implications in drug development.

Biology

This compound is investigated for its interactions with serotonin receptors, specifically the 5-HT1B, 5-HT1D, and 5-HT1F receptors. These interactions are crucial for understanding its effects on neurological pathways and potential therapeutic applications in treating migraines . The compound's ability to selectively bind to these receptors contributes to its efficacy in migraine management by inducing vasoconstriction in cerebral arteries .

Medicine

In medicine, this compound is explored for its therapeutic potential in treating migraines. Clinical studies have shown that it effectively reduces headache intensity and associated symptoms such as nausea and photophobia compared to placebo treatments . The pharmacokinetic profile of this compound, primarily metabolized by the CYP3A4 enzyme, necessitates careful consideration when co-administered with other medications that may inhibit this enzyme .

Industry

The compound is also utilized in pharmaceutical formulations and drug delivery systems. Its properties make it suitable for developing new migraine therapies that may offer improved efficacy and safety profiles compared to existing treatments.

Case Studies and Clinical Efficacy

Several clinical trials have demonstrated the efficacy of this compound in treating acute migraine attacks:

- Study 1: A placebo-controlled trial showed that a 40 mg dose resulted in a 68% headache-free rate at two hours compared to 25% for placebo .

- Study 2: Another trial indicated that doses of 20 mg, 40 mg, and 80 mg achieved headache relief rates of 47%, 62%, and 59%, respectively, against a placebo response of 22% .

- Study 3: A meta-analysis confirmed that this compound consistently outperformed placebo across various dosages, highlighting its effectiveness as a first-line treatment for moderate-to-severe migraine attacks .

作用机制

Eletriptan N-Oxide exerts its effects by binding to serotonin receptors, specifically the 5-HT1B, 5-HT1D, and 5-HT1F receptors. This binding leads to the narrowing of blood vessels in the brain, reducing the swelling associated with migraine pain. Additionally, this compound blocks the release of substances from nerve endings that cause pain, nausea, and other migraine symptoms .

相似化合物的比较

Similar Compounds

Sumatriptan: Another triptan used for migraine treatment, but with different pharmacokinetic properties.

Rizatriptan: Known for its rapid onset of action compared to other triptans.

Zolmitriptan: Similar in function but differs in its receptor binding profile and duration of action.

Uniqueness

Eletriptan N-Oxide is unique due to its specific oxidation state and the resulting pharmacological properties. Its ability to bind to multiple serotonin receptor subtypes with high affinity makes it a valuable compound for studying the mechanisms of migraine relief and developing new therapeutic agents .

生物活性

Eletriptan N-oxide is a derivative of the triptan class of medications, primarily used for the acute treatment of migraine. Understanding its biological activity involves examining its pharmacodynamics, pharmacokinetics, and clinical efficacy, particularly in comparison to its parent compound, eletriptan.

1. Pharmacodynamics

This compound acts as a selective agonist for serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. These receptors are predominantly located in the cranial vasculature and trigeminal nerve system, which are critical in the pathophysiology of migraines.

- Mechanism of Action :

- 5-HT_1B Receptor Activation : Causes vasoconstriction of cranial blood vessels, reducing migraine-associated vascular dilation.

- 5-HT_1D Receptor Activation : Inhibits the release of pro-inflammatory neuropeptides from trigeminal neurons, thereby reducing neurogenic inflammation and pain perception .

2. Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolism and bioavailability:

- Absorption : Eletriptan is well absorbed after oral administration with a mean absolute bioavailability of approximately 50%. Peak plasma concentrations are typically reached within 1.5 to 2 hours post-dose .

- Metabolism : The compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4. The only known active metabolite is the N-demethylated form, which retains some pharmacological activity but is significantly less potent than eletriptan itself .

- Elimination : The terminal elimination half-life of eletriptan is approximately 4 hours, with renal clearance averaging about 3.9 L/h .

3. Clinical Efficacy

Clinical trials have established the efficacy of eletriptan in treating acute migraine attacks. This compound's activity can be inferred from studies on eletriptan:

- Headache Relief : In placebo-controlled trials, eletriptan demonstrated significant efficacy at all tested doses (20 mg, 40 mg, and 80 mg), with headache relief rates at 2 hours being 64%, 67%, and 76% respectively compared to a placebo response of 51% .

- Safety Profile : Eletriptan has shown a favorable safety profile with low incidence rates of serious side effects, making it suitable for patients with cardiovascular risk factors .

4. Comparative Data Table

| Parameter | Eletriptan | This compound |

|---|---|---|

| Mechanism of Action | Agonist at 5-HT_1B/1D | Agonist at 5-HT_1B/1D |

| Bioavailability | ~50% | Not specifically reported |

| Peak Plasma Time | 1.5 - 2 hours | Not specifically reported |

| Terminal Half-Life | ~4 hours | Not specifically reported |

| Efficacy (Headache Relief) | Up to 76% | Not directly studied |

| Major Metabolite | N-demethylated | N-Oxide (minor) |

5. Case Studies and Research Findings

Several studies highlight the biological activity and clinical relevance of eletriptan and its derivatives:

- A systematic review indicated that triptans, including eletriptan, are first-line treatments for moderate-to-severe migraine due to their efficacy and tolerability .

- Research on the synthesis of this compound revealed that it can form as a minor impurity during the production process; however, its biological implications remain less studied compared to its parent compound .

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Eletriptan N-Oxide in laboratory settings?

- Methodological Answer : Synthesis typically involves oxidation of Eletriptan using catalysts like metalloporphyrins or enzymatic systems. Characterization requires spectroscopic techniques (e.g., NMR for structural elucidation) and chromatographic methods (HPLC or LC-MS) to confirm purity and identity. For novel compounds, elemental analysis and X-ray crystallography may be employed to validate molecular structure . Reproducibility hinges on documenting reaction conditions (temperature, solvent, pH) and adhering to ICH guidelines for analytical validation .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH Q1A guidelines are essential. Use forced degradation (heat, light, humidity) to assess degradation pathways. Monitor impurities via HPLC with UV detection at λmax ~221 nm, and validate methods for specificity, linearity (5–25 µg/mL range), and precision (%RSD <2%). Long-term stability requires real-time storage data at controlled temperatures (-20°C to 25°C) in inert atmospheres .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS is preferred for high sensitivity in plasma or tissue samples. Sample preparation involves protein precipitation (acetonitrile) or solid-phase extraction. Calibration curves should cover 1–50 ng/mL with deuterated internal standards (e.g., Eletriptan-D5) to correct for matrix effects. Cross-validate with UV-spectrophotometry for bulk analysis .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Discrepancies often arise from transporter-mediated uptake or metabolic interconversion. Design experiments using hepatocyte models (e.g., HepG2) to study metabolic stability and compare with in vivo rodent data. Employ knockout models (e.g., Oct1-deficient mice) to isolate transporter roles, as demonstrated in sorafenib N-oxide studies . Statistical analysis (ANOVA) should account for interspecies variability and sample size limitations .

Q. What strategies can resolve contradictions in reported metabolic pathways of this compound?

- Methodological Answer : Use isotopic labeling (e.g., [13C]-Eletriptan) to track metabolic fate via mass spectrometry. Compare results across species (human vs. rodent microsomes) and validate with recombinant enzyme assays (CYP3A4, flavin-containing monooxygenases). Meta-analysis of existing data should prioritize peer-reviewed studies with transparent methodology .

Q. How can computational modeling enhance the prediction of this compound’s transporter interactions?

- Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with transporters like OCT1 or P-gp. Validate predictions using HEK293 cells overexpressing target transporters. Data should be cross-referenced with in vitro permeability assays (Caco-2 monolayers) and in vivo pharmacokinetic parameters .

Q. What experimental designs are optimal for studying this compound’s potential off-target effects in neurological systems?

- Methodological Answer : Use dual approaches:

- In vitro : High-content screening (HCS) in neuronal cell lines (SH-SY5Y) to assess cytotoxicity and calcium signaling.

- In vivo : Behavioral assays (e.g., rotarod tests) in rodents, paired with cerebrospinal fluid (CSF) sampling to measure drug penetration. Ensure blinding and randomization to reduce bias .

Q. Data Handling and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Non-linear regression (e.g., Hill equation) is standard for EC50/IC50 determination. Use Bayesian hierarchical models to handle heterogeneous data from multiple labs. Report confidence intervals and effect sizes to contextualize significance .

Q. How should raw data from this compound experiments be archived to ensure reproducibility?

- Methodological Answer : Follow FAIR principles: store raw spectra, chromatograms, and instrument metadata in repositories like Zenodo. Include step-by-step protocols in supplementary materials, specifying software versions (e.g., ChemDraw 20.0) and calibration standards .

Q. Ethical and Reporting Standards

Q. What ethical considerations are critical when designing animal studies involving this compound?

属性

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-24(25)12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-28(26,27)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXCIRSBRHOOJE-PHSANKKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217641-89-8 | |

| Record name | Eletriptan N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217641898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELETRIPTAN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RGQ9Y9CLH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。